N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
"N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide" is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked acetamide moiety at position 5. The acetamide side chain is further functionalized with a 2-methoxyphenyl group. This structure combines a nitrogen-rich bicyclic system with aromatic and sulfur-containing substituents, making it a candidate for pharmacological studies, particularly in kinase inhibition or epigenetic modulation .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-14-9-7-13(8-10-14)26-19-18(24-25-26)20(22-12-21-19)30-11-17(27)23-15-5-3-4-6-16(15)29-2/h3-10,12H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGLFNDPNMHRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. The compound features a triazole-pyrimidine core, which is known for a variety of pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the triazole ring and subsequent substitution reactions to introduce the methoxyphenyl groups.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular, derivatives like this compound have shown activity against various bacterial strains. A study demonstrated that related triazole derivatives exhibited potent antibacterial effects against ESKAPE pathogens, which are notorious for their resistance to antibiotics .
Anticancer Properties
The triazole-pyrimidine framework has been linked to anticancer activity. Compounds similar to this compound have been tested against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated that these compounds could induce cytotoxic effects in these cell lines, suggesting their potential as chemotherapeutic agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Triazole derivatives often interfere with nucleic acid synthesis in microbial cells.
- Cell Cycle Arrest : Some studies have shown that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells and pathogens alike.
Case Studies
-
Antimicrobial Activity : In a comparative study of various triazole derivatives against ESKAPE pathogens, it was found that compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli.
Compound MIC (µg/mL) Activity Compound A 0.5 Effective against S. aureus Compound B 8 Effective against E. coli - Anticancer Activity : In vitro studies on MCF-7 cells revealed that this compound induced apoptosis at concentrations above 10 µM.
Scientific Research Applications
The compound exhibits several biological activities that make it a valuable candidate for further research.
Antibacterial Activity
Triazolo[4,5-d]pyrimidine derivatives, including our target compound, have been shown to possess significant antibacterial properties. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Target Compound | MIC = 4 µg/mL | MIC = 8 µg/mL |
The modifications in the side chains of the compound significantly influence its antibacterial potency, making it a candidate for developing new antibacterial agents.
Anticancer Potential
The anticancer activity of this compound has been extensively studied. It has shown promise in inhibiting cancer cell proliferation through several mechanisms:
- Cytotoxicity : In vitro studies indicate an IC50 value of approximately 10 µM against lung carcinoma cells (H157).
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Notably, it downregulates Bcl-2 while upregulating Bax expression.
Anti-inflammatory Effects
Research has also demonstrated that the compound can reduce inflammation. In models using lipopolysaccharide (LPS)-stimulated macrophages:
- Cytokine Production : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antibacterial Efficacy
A study on triazolo[4,5-d]pyrimidine derivatives highlighted that certain substitutions at the phenyl rings enhance antibacterial activity significantly. The presence of electron-withdrawing groups like trifluoromethyl increased efficacy against resistant bacterial strains.
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer mechanisms of triazolo[4,5-d]pyrimidines revealed their ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
The compound belongs to a broader class of triazolo[4,5-d]pyrimidine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance π-π stacking with aromatic residues in enzymes compared to the morpholine or benzyl groups in analogs like 9e or 9b .
Physicochemical Properties
Q & A
Q. What are the standard synthetic protocols for preparing N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
The synthesis typically involves multi-step reactions starting with a triazolopyrimidine core. Key steps include:
- Thioether linkage formation : Reacting a 7-mercapto-triazolopyrimidine intermediate with chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in DMF at 60–80°C) .
- Substituent introduction : Methoxyphenyl groups are introduced via nucleophilic aromatic substitution or copper-catalyzed coupling reactions .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the final product .
Q. How is the structural integrity of this compound validated after synthesis?
Methodological validation involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of methoxyphenyl protons (δ 3.8–4.0 ppm for OCH) and acetamide carbonyl signals (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination ensures molecular formula accuracy (e.g., [M+H] peak matching CHNOS) .
- Infrared Spectroscopy (IR) : Stretching frequencies for thioether (C–S, ~650 cm) and carbonyl (C=O, ~1680 cm) groups are critical .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Initial screening should focus on:
- Kinase inhibition assays : Test against CDKs (cyclin-dependent kinases) or tyrosine kinases due to structural similarity to triazolopyrimidine-based inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Solubility and stability : Measure in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioacetamide coupling step?
Systematic optimization includes:
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane to balance reactivity and side reactions .
- Catalyst selection : Test bases like triethylamine or DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity of the thiol group .
- Temperature gradients : Perform reactions at 50°C, 70°C, and 90°C to identify ideal conditions for minimizing decomposition .
Q. How to resolve contradictory bioactivity data across different cell lines?
Contradictions may arise from off-target effects or metabolic instability. Address this by:
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct binding to intended targets (e.g., CDKs) .
- Metabolite identification : Incubate the compound with liver microsomes and analyze via LC-MS to detect degradation products .
- Orthogonal assays : Compare results from ATP-competitive kinase assays vs. cell-based proliferation assays to differentiate target-specific vs. cytotoxic effects .
Q. What computational strategies predict binding modes of this compound with biological targets?
Advanced modeling approaches include:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the triazolopyrimidine core into ATP-binding pockets of kinases (e.g., CDK2, PDB ID: 1HCL) .
- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- Free energy calculations : Apply MM/GBSA to rank binding affinities and correlate with experimental IC values .
Methodological Notes
- Data contradiction analysis : When bioactivity varies between assays, cross-validate using isothermal titration calorimetry (ITC) for binding constants and transcriptomics to identify downstream effects .
- Experimental design : Use a fractional factorial design to simultaneously optimize reaction parameters (solvent, catalyst, temperature) while minimizing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
